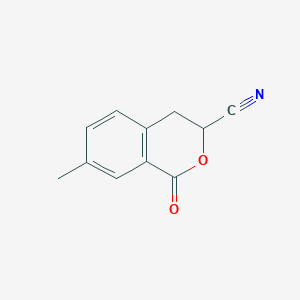7-Methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile
CAS No.:
Cat. No.: VC17717108
Molecular Formula: C11H9NO2
Molecular Weight: 187.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H9NO2 |
|---|---|
| Molecular Weight | 187.19 g/mol |
| IUPAC Name | 7-methyl-1-oxo-3,4-dihydroisochromene-3-carbonitrile |
| Standard InChI | InChI=1S/C11H9NO2/c1-7-2-3-8-5-9(6-12)14-11(13)10(8)4-7/h2-4,9H,5H2,1H3 |
| Standard InChI Key | ZTSAEPPLADPTTQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(CC(OC2=O)C#N)C=C1 |
Introduction
Chemical Structure and Molecular Characteristics
The molecular architecture of 7-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile features a bicyclic framework comprising a benzene ring fused to a dihydropyran moiety. The nitrile group at C-3 and methyl group at C-7 introduce steric and electronic perturbations that influence reactivity and intermolecular interactions. Key structural parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₉NO₂ |
| Molecular Weight | 187.19 g/mol |
| IUPAC Name | 7-methyl-1-oxo-3,4-dihydroisochromene-3-carbonitrile |
| Canonical SMILES | CC1=CC2=C(CC(OC2=O)C#N)C=C1 |
| InChI Key | ZTSAEPPLADPTTQ-UHFFFAOYSA-N |
| PubChem CID | 114517384 |
The crystal structure of related benzopyran derivatives, such as ethyl 2-amino-(4-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate, reveals planar aromatic systems and hydrogen-bonding networks that stabilize the solid-state arrangement . Although crystallographic data for the title compound are unavailable, computational models predict analogous planar geometry with minor distortions due to substituent effects.
Synthesis and Reaction Pathways
General Synthetic Strategies
Physicochemical Properties
While experimental data on solubility and melting point are scarce, inferences can be drawn from analogous compounds:
-
Solubility: Likely soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the nitrile and ketone groups. Limited aqueous solubility is expected.
-
Stability: The nitrile group may confer stability against hydrolysis under neutral conditions, though strong acids or bases could degrade the compound.
-
Spectroscopic Data:
Challenges and Future Perspectives
Current limitations include the scarcity of mechanistic studies and bioactivity data for 7-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile. Future research should prioritize:
-
Synthetic Optimization: Developing catalytic, asymmetric routes to access enantiomerically pure forms.
-
Biological Screening: Evaluating antimicrobial, anticancer, and enzyme inhibitory potential.
-
Computational Modeling: Predicting pharmacokinetic properties and toxicity profiles.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume